1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Description
Significance of Pyrazole (B372694) Core Structures in Medicinal and Agrochemical Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a feature that imparts it with a unique set of chemical properties. tsijournals.com This core structure is a prevalent motif in a multitude of compounds that are central to both medicinal and agrochemical industries. researchgate.net
In medicinal chemistry, pyrazole derivatives are known to exhibit a wide array of pharmacological activities. jocpr.comnih.gov Their ability to act as scaffolds for the development of therapeutic agents is well-documented. Numerous pyrazole-containing drugs have been developed, targeting a range of conditions. The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. Research has demonstrated that pyrazole-based compounds can act as inhibitors for a variety of enzymes, including cyclooxygenases (as seen in anti-inflammatory drugs) and kinases, which are crucial targets in oncology. nih.govresearchgate.netmdpi.com
In the agrochemical sector, pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. researchgate.net The structural features of the pyrazole ring contribute to the efficacy of these compounds in controlling pests and plant diseases. For instance, certain pyrazole carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt mitochondrial respiration in pathogenic fungi. googleapis.com The adaptability of the pyrazole core allows for the development of agrochemicals with specific modes of action and improved environmental profiles.
The Role of Nitro-Substituted Heterocycles in Modulating Biological Activity
The introduction of a nitro group (–NO2) onto a heterocyclic ring system, such as pyrazole, can profoundly influence the molecule's biological activity. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution within the molecule, affecting its reactivity, binding affinity to biological targets, and metabolic stability. The presence of a nitro group can be a key determinant in the pharmacological profile of a compound.
Nitro-substituted heterocycles are found in a number of antimicrobial and antiparasitic drugs. The mechanism of action of these compounds often involves the enzymatic reduction of the nitro group within the target organism to form reactive radical species. These radicals can then induce cellular damage, leading to the death of the microorganism. This mode of action has been a cornerstone in the development of treatments for various infectious diseases. Furthermore, the electronic properties of the nitro group can enhance the binding of a molecule to its target receptor or enzyme through various non-covalent interactions, thereby modulating its biological effect. In the context of drug design, the nitro group can be considered both a pharmacophore and a potential toxicophore, necessitating careful consideration of its metabolic fate and potential for off-target effects. orientjchem.orgnih.gov
Research Trajectories for 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide and Related Analogues
Current research involving this compound primarily positions it as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure provides a foundation for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
One notable application of this compound is in the synthesis of pyrazolo[1,5-a] nih.govmdpi.comontosight.aitriazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These classes of compounds are being investigated as inhibitors of cyclin-dependent kinases (CDKs). researchgate.netmdpi.comrsc.orgmdpi.com CDKs are a family of enzymes that play a crucial role in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. Therefore, the development of CDK inhibitors is a major focus in oncology research. The synthesis of these potential anticancer agents often involves the chemical modification of this compound, highlighting its importance as a building block in the drug discovery process.
The research trajectory for analogues of this compound is centered on the exploration of structure-activity relationships. By systematically modifying the substituents on the pyrazole ring and the carboxamide nitrogen, researchers aim to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. The overarching goal is to identify novel drug candidates for the treatment of various diseases, with a particular emphasis on cancer. The study of these analogues contributes to a deeper understanding of the molecular interactions that govern their biological activity and provides a basis for the rational design of new therapeutic agents.
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXSLMGSDQURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266460 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-39-6 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Nitro 1h Pyrazole 3 Carboxamide Scaffolds
Strategies for the Construction of Pyrazole-3-carboxamide Ring Systems
The formation of the pyrazole-3-carboxamide ring is a critical step that can be achieved through various synthetic routes, including conventional methods and more modern multi-component reactions.
Conventional Cyclization and Amidation Protocols
Conventional approaches to the pyrazole-3-carboxamide scaffold typically involve a two-step process: the formation of the pyrazole (B372694) ring followed by the introduction of the carboxamide group.
The Knorr pyrazole synthesis is a classic and widely used method for constructing the pyrazole ring. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netcdnsciencepub.com For the synthesis of pyrazole-3-carboxylates, a β-ketoester is often employed as the 1,3-dicarbonyl component. The reaction with methylhydrazine, for instance, can lead to the formation of two regioisomers, which is a common challenge in this synthesis. cdnsciencepub.com
Once the pyrazole-3-carboxylic acid or its ester is obtained, the carboxamide group is typically introduced through standard amidation procedures. One common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an appropriate amine. rsc.org Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation of the carboxylic acid with an amine at room temperature. semanticscholar.org Another approach is the coupling of a 4-nitropyrazole-3-carboxylic acid with a series of amines to generate the desired carboxamide intermediates. nih.gov
| Method | Reactants | Key Reagents/Conditions | Product | Citation |
| Knorr Cyclocondensation | 1,3-Diketones and Hydrazines | Acid or base catalysis | 3,4,5-Substituted Pyrazoles | researchgate.net |
| Amidation via Acid Chloride | 1H-Pyrazole-3-carboxylic acid | Thionyl chloride, then amine | 1H-Pyrazole-3-carboxamide | rsc.org |
| Direct Amidation | 5-Bromothiophene carboxylic acid and 3-methyl-1-phenyl pyrazol-5-amine | DCC, DMAP | Pyrazole-thiophene-based amide | semanticscholar.org |
| Amidation | 4-nitro-1H-pyrazole-3-carboxylic acid and amines | Oxalyl chloride, DMF, pyridine | 4-nitro-1H-pyrazole-3-carboxamide derivatives | nih.gov |
Multi-Component Reaction Approaches to Pyrazole Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, time and energy savings, and high atom economy. youtube.com MCRs allow for the construction of complex molecules like pyrazole-3-carboxamides in a single step from three or more starting materials. researchgate.netyoutube.com
For instance, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and an active methylene (B1212753) compound (such as malononitrile) can efficiently produce highly substituted pyrano[2,3-c]pyrazole derivatives. youtube.com These reactions often proceed through a sequence of condensation, cyclization, and rearrangement steps. mdpi.com The use of catalysts like piperidine (B6355638) or environmentally benign solvents such as water can further enhance the efficiency and greenness of these methods. youtube.commdpi.com MCRs provide a modular and efficient route to a diverse range of pyrazole derivatives, overcoming some of the limitations of traditional multi-step syntheses. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product Type | Citation |
| Four-component | Aromatic aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Piperidine, water, room temperature | Pyrano[2,3-c]pyrazoles | youtube.com |
| Three-component | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, hydrazine hydrate | Sodium acetate, refluxing ethanol | 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones | youtube.com |
| Four-component | 2-Phenyl-1H-indole-3-carbaldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Piperidine, ethanol, reflux | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | mdpi.com |
Regioselective Nitration and Functionalization of the Pyrazole Ring
The introduction of a nitro group at the C4 position of the 1-methyl-pyrazole-3-carboxamide scaffold is a key transformation that significantly influences the molecule's electronic properties and provides a handle for further functionalization.
Direct Nitration Strategies and Reaction Conditions
Direct electrophilic nitration is the most common method for introducing a nitro group onto the pyrazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
A frequently used nitrating mixture is a combination of fuming nitric acid and concentrated sulfuric acid. umich.edu This potent combination generates the nitronium ion (NO₂⁺), which acts as the electrophile. For the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the starting pyrazole is dissolved in concentrated sulfuric acid, followed by the addition of a mixture of fuming nitric acid and concentrated sulfuric acid. umich.edu Another common nitrating system is a mixture of nitric acid and acetic anhydride (B1165640), which forms acetyl nitrate (B79036). This reagent is also effective for the nitration of pyrazoles. rsc.org The choice of nitrating agent and reaction conditions is crucial for controlling the position of nitration. For example, the nitration of 1-methylpyrazole (B151067) can yield 1-methyl-3-nitropyrazole or 1-methyl-4-nitropyrazole depending on the conditions. rsc.org
| Substrate | Nitrating Agent | Conditions | Major Product | Citation |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming nitric acid / conc. H₂SO₄ | - | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | umich.edu |
| Pyrazole | HNO₃ / Ac₂O / HAc | - | N-Nitropyrazole (rearranges to 3-nitropyrazole) | rsc.org |
| 1-Methylpyrazole | Conc. nitric acid / trifluoroacetic anhydride | Ice bath, 12 h | 1-Methyl-3-nitropyrazole | rsc.org |
C-H Functionalization for Nitro Group Introduction
While transition-metal-catalyzed C-H activation is a powerful tool for introducing various functional groups onto heterocyclic rings, the introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic aromatic substitution, which is a form of direct C-H functionalization. The regioselectivity of this C-H nitration is a critical aspect.
The pyrazole ring has multiple C-H bonds that can be nitrated. The position of nitration is influenced by the electronic properties of the substituents on the ring and the reaction conditions. For instance, nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole. rsc.org The nitration of substituted pyrazoles, such as 1-phenylpyrazole, with nitric acid in acetic anhydride selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, using mixed acids (nitric and sulfuric) can lead to nitration on the phenyl ring. cdnsciencepub.com This highlights the tunability of the C-H functionalization site for nitration based on the chosen methodology. The presence of an electron-withdrawing group, such as a nitro group, at the C4 position can deactivate this position towards further electrophilic attack and can influence the acidity and reactivity of other C-H bonds on the ring, enabling further functionalization at different positions.
Diversification of Substituents on the 1H-Pyrazole-3-carboxamide Core
The ability to introduce a variety of substituents onto the 1-methyl-4-nitro-1H-pyrazole-3-carboxamide core is essential for modulating its biological activity and physical properties.
One key point of diversification is the carboxamide group itself. By reacting the pyrazole-3-carboxylic acid or its activated derivative with a diverse range of primary and secondary amines, a library of N-substituted carboxamides can be generated. nih.gov This allows for the introduction of various functional groups and the exploration of structure-activity relationships.
Furthermore, the pyrazole ring can be functionalized at other positions. The presence of the nitro group at C4 makes the C5-H bond more acidic, which can facilitate C-H functionalization reactions such as allylation and benzylation under palladium catalysis. Additionally, if a halogen substituent is present on the pyrazole ring, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups. For example, a 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be arylated at the 5-position of the thiophene (B33073) ring via a palladium-catalyzed Suzuki-Miyaura reaction. semanticscholar.org These methods provide a versatile toolkit for the late-stage functionalization and diversification of the pyrazole-3-carboxamide scaffold.
| Diversification Strategy | Reaction Type | Reagents | Functional Group Introduced | Citation |
| Amide Modification | Amidation | Various primary/secondary amines | Diverse N-substituents | nih.gov |
| C5-H Functionalization | Pd-catalyzed C-H allylation/benzylation | Allylic/benzylic carbonates, Pd catalyst | Allyl/benzyl groups | |
| Cross-Coupling | Suzuki-Miyaura | Arylboronic acids, Pd(0) catalyst, K₃PO₄ | Aryl groups | semanticscholar.org |
N-Alkylation and N-Arylation of the Pyrazole Nitrogen (N1)
The N-alkylation of pyrazole rings is a fundamental transformation for creating diverse molecular structures. For non-symmetrical pyrazoles, such as a 4-nitro-1H-pyrazole-3-carboxamide scaffold, alkylation can result in two different regioisomers depending on which nitrogen atom reacts. Typically, these reactions are performed under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. The regioselectivity of this process is often governed by steric hindrance; the alkyl group tends to attach to the less sterically hindered nitrogen atom. mdpi.com
A newer method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid. mdpi.comsemanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. When an unsymmetrical pyrazole like 3-methyl-5-phenyl-1H-pyrazole was subjected to this method with phenethyl trichloroacetimidate, a 2.5:1 mixture of regioisomers was produced, with the major product resulting from alkylation at the nitrogen further from the bulkier phenyl group. mdpi.com This suggests that for a 4-nitro-1H-pyrazole-3-carboxamide precursor, the substituent at C3 would similarly influence the position of N-alkylation.
The presence and position of electron-withdrawing groups, such as the nitro group at C4, also significantly influence the reaction. For instance, the alkylation of 3,4-dinitropyrazole with 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate resulted in a 7:1 mixture of 3,4- and 4,5-dinitro isomers, indicating a preference for the nitrogen adjacent to the C5 position. researchgate.net
| Alkylation Method | Reagents | Key Features | Selectivity Control |
| Classical N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Widely used, requires deprotonation of pyrazole N-H. | Primarily steric control. |
| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Milder conditions, avoids strong bases. | Steric factors control the major regioisomer. mdpi.com |
| Specialized Alkylation | 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate | Used for specific, functionalized alkyl groups. | Electronic effects from substituents (e.g., nitro groups) influence isomer ratios. researchgate.net |
Modifications at the Carboxamide Moiety
The carboxamide group at the C3 position of the 1-methyl-4-nitro-1H-pyrazole scaffold is a versatile functional handle for further molecular elaboration. A primary transformation for this moiety is its conversion into other functional groups, which is a key step in the synthesis of various biologically active compounds.
One of the most notable applications of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is its role as an intermediate in the synthesis of sildenafil. researchgate.net In this multi-step synthesis, the carboxamide is a precursor to the final pyrazolopyrimidinone (B8486647) core. The process involves the reduction of the C4-nitro group to an amino group, followed by a series of reactions including hydrolysis, chlorosulfonylation, and condensation to form the final heterocyclic system.
Specific reactions involving the carboxamide group include:
Hofmann Rearrangement : The amide of 3-amino-5-(4-methylfurazan-3-yl)-4-nitro-1Н-pyrazolecarboxylic acid has been used in a Hofmann rearrangement to produce the corresponding amino pyrazole. researchgate.net
Dehydration and Removal : In the synthesis of certain trifluoromethyl-pyrazoles, a thiocarboxamide group, a sulphur analogue of the carboxamide, is removed via dehydration with concentrated sulfuric acid to yield the final pyrazole product. nih.gov
These examples highlight that the carboxamide can be a crucial intermediate, enabling the construction of more complex, fused heterocyclic systems or its conversion into other key functional groups like amines.
Introduction of Diverse Groups at Pyrazole C-5 (where applicable for analogues)
The functionalization of the C5 position of the pyrazole ring is critical for developing analogues with diverse properties. For scaffolds like 1-methyl-4-nitro-1H-pyrazole, direct C-H functionalization offers an efficient route to introduce new substituents without pre-functionalized starting materials.
Transition-metal-catalyzed C-H arylation has been successfully applied to 1-methyl-4-nitro-1H-pyrazole. uni-rostock.de This reaction allows for the direct formation of a C-C bond between the pyrazole C5 position and an aryl group.
Table of C-H Arylation at Pyrazole C-5
| Reactants | Catalyst System | Conditions | Product |
|---|
This methodology demonstrates that even with the presence of a deactivating nitro group, the C5 position can be selectively functionalized. The ability to introduce aryl groups at this position is significant for creating analogues with potentially new biological activities. uni-rostock.de
Advanced Catalytic and Metal-Free Synthetic Techniques
Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the construction and functionalization of pyrazole scaffolds. nih.govrsc.orgresearchgate.net Palladium-based catalysts are overwhelmingly the most common for these transformations. rsc.org
Key applications in pyrazole synthesis include:
C-C Bond Formation : Reactions like the Suzuki-Miyaura coupling are frequently used to attach aryl or alkyl groups to the pyrazole core. rsc.org This is crucial for building molecular complexity.
C-N Bond Formation : Palladium and copper catalysts are employed to form C-N bonds, enabling the introduction of various amine functionalities onto the pyrazole ring. nih.gov For example, Pd(dba)₂ has been used for coupling aromatic amines to 4-bromo-1H-1-tritylpyrazole, while Cu(I) catalysts are more suitable for alkylamines. nih.gov
C-H Functionalization : As mentioned previously, direct C-H arylation at the C5 position of 1-methyl-4-nitro-1H-pyrazole has been achieved using a palladium/copper catalytic system. uni-rostock.de
Interestingly, the nitro group itself can participate in cross-coupling reactions, serving as a leaving group under certain conditions. This allows for the direct use of nitroarenes as electrophilic partners, which can be advantageous as many are readily available or are precursors to aryl halides. ccspublishing.org.cn The mechanism often involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) to the C-NO₂ bond. ccspublishing.org.cn
| Coupling Type | Catalyst | Application Example | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | C-C bond formation in synthesis of pharmaceuticals. | researchgate.net |
| C-N Amination | Pd(dba)₂ or Cu(I) | Coupling of amines to the C4 position of halopyrazoles. | nih.gov |
| Direct C-H Arylation | PdCl₂(PPh₃)₂/CuI | Arylation at the C5 position of 1-methyl-4-nitro-1H-pyrazole. | uni-rostock.de |
| C-NO₂ Coupling | Palladacycle | Using nitroarenes as electrophiles to form C-O bonds. | ccspublishing.org.cn |
Environmentally Benign and Catalyst-Free Approaches
In recent years, there has been a significant shift towards developing "green" and sustainable synthetic methods to reduce environmental impact. researchgate.net For pyrazole synthesis, this involves moving away from harsh solvents, high temperatures, and toxic catalysts.
Environmentally benign methodologies for synthesizing pyrazole derivatives include:
Ultrasound Irradiation : The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved via a four-component reaction in an aqueous medium under ultrasound irradiation. This method offers advantages such as the use of an easily available catalyst and simple operational procedures. researchgate.net
Reactions in Water : Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. The use of a phase transfer catalyst can facilitate reactions between water-insoluble substrates. nih.gov
Catalyst-Free Synthesis : Some pyrazole syntheses can be conducted under catalyst-free and solvent-free conditions, often at room temperature or with microwave irradiation, which reduces energy consumption and waste generation. researchgate.net For example, the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) proceeds to form a pyrazoline intermediate which, upon heating or treatment with acid/base, eliminates the nitro group to yield the aromatized pyrazole without the need for a metal catalyst. nih.gov
These approaches are not only environmentally friendly but can also be more cost-effective, making them attractive alternatives to traditional synthetic routes that require harsh conditions. researchgate.net
Structural Characterization and Elucidation Techniques in Pyrazole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
In the analysis of compounds related to 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, ¹H and ¹³C NMR spectra are fundamental. For instance, in the closely related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, specific chemical shifts (δ) in the ¹H NMR spectrum, recorded in CDCl₃, confirm the presence of key functional groups. researchgate.net The methyl group attached to the pyrazole nitrogen (N–CH₃) typically appears as a singlet around δ = 4.14 ppm. researchgate.net Protons of the carboxamide group (CONH) in similar pyrazole-carboxamides are characteristically observed at lower fields, often between δ = 10.76 and 10.94 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. Key resonances for the pyrazole ring and its substituents can be assigned based on their chemical shifts. For example, the amide carbonyl carbon in pyrazole-carboxamides typically appears in the range of δ = 159.00–162.78 ppm, while the carbons of the pyrazole ring itself show distinct signals. nih.gov The carbon of the N-methyl group is typically found further upfield, for example at δ = 40.63 ppm in a related pyrazole structure. researchgate.net
Table 1: Representative NMR Data for a Related Pyrazole Derivative
| Nucleus | Functional Group | Chemical Shift (δ) ppm | Source |
|---|---|---|---|
| ¹H | N–CH₃ (s) | 4.14 | researchgate.net |
| ¹³C | C=O (Carboxylic Acid) | 158.58 | researchgate.net |
| ¹³C | Pyrazole Ring C | 149.81 | researchgate.net |
| ¹³C | Pyrazole Ring C | 132.33 | researchgate.net |
| ¹³C | Pyrazole Ring C | 130.87 | researchgate.net |
| ¹³C | N–CH₃ | 40.63 | researchgate.net |
Data from 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in CDCl₃.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.
For pyrazole-carboxamide derivatives, HRMS is employed to verify that the synthesized product has the expected atomic makeup. nih.gov The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed molecular formula. A close match between these two values provides strong evidence for the correct elemental composition, distinguishing it from other potential formulas that may have the same nominal mass. This technique is therefore essential for validating the identity of the target molecule, this compound, and ensuring its purity.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms in a molecule and in the crystal lattice. This technique is unparalleled for determining bond lengths, bond angles, and the absolute conformation of a molecule.
Studies on pyrazole derivatives have successfully utilized this method. For example, the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid was determined to be monoclinic with the space group P2₁/c. researchgate.net Such an analysis reveals crucial conformational details, such as the dihedral angles between the pyrazole ring and its substituent groups. researchgate.net In the aforementioned related structure, the dihedral angle between the pyrazole ring and the nitro group was found to be 52.2°. researchgate.net Furthermore, the technique elucidates the packing of molecules in the crystal, identifying intermolecular interactions like hydrogen bonds (e.g., O–H···N) that stabilize the crystal structure. researchgate.net For a molecule like this compound, X-ray crystallography would definitively confirm the connectivity and provide insight into its solid-state conformation and intermolecular interactions.
Table 2: Crystallographic Data for a Related Pyrazole Compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 4.5811(16) | researchgate.net |
| b (Å) | 19.734(7) | researchgate.net |
| c (Å) | 11.812(4) | researchgate.net |
| β (°) | 101.181(11) | researchgate.net |
| Volume (ų) | 1047.6(6) | researchgate.net |
| Z | 4 | researchgate.net |
Data from the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Advanced Spectroscopic Methods for Molecular Interaction Probes
Beyond determining the static structure, advanced spectroscopic techniques can probe how molecules like this compound interact with biological macromolecules, such as DNA or proteins. These methods are vital for understanding potential mechanisms of action.
Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a valuable method for studying the binding interactions between small molecules and macromolecules. When a pyrazole derivative binds to a target like DNA, changes in the electronic environment can lead to alterations in its absorption spectrum. Research on other 1H-pyrazole-3-carboxamide derivatives has shown that their interaction with calf thymus DNA (CT-DNA) can be monitored using this technique. nih.govjst.go.jp The observation of hypochromism (a decrease in absorbance intensity) upon increasing concentrations of the target macromolecule is indicative of a binding interaction, often suggesting intercalation or groove binding. jst.go.jp This method can also be used to calculate binding constants (K), quantifying the affinity of the compound for its target. nih.govjst.go.jp
Fluorescence spectroscopy offers a highly sensitive approach to investigate binding mechanisms. A common assay involves a fluorescent probe, such as ethidium (B1194527) bromide (EB), which fluoresces strongly when intercalated into DNA. A small molecule that can displace the EB from the DNA will cause a decrease in the fluorescence intensity. Studies on certain 1H-pyrazole-3-carboxamide derivatives have demonstrated their ability to significantly quench the fluorescence of the EB-DNA complex. nih.govjst.go.jp A substantial decrease in emission intensity suggests that the pyrazole compound binds strongly to DNA, displacing the fluorescent probe and potentially altering the DNA's conformation. nih.govjst.go.jp
Viscosity measurements provide hydrodynamic data that can corroborate binding modes suggested by spectroscopic techniques. The viscosity of a DNA solution is sensitive to changes in the length and conformation of the DNA helix. Classical intercalation, where a molecule inserts itself between the base pairs of DNA, typically causes an increase in the viscosity of the DNA solution due to the lengthening of the helix. Conversely, non-classical binding modes, such as groove binding, usually result in a smaller change or no significant change in viscosity. The binding of novel 1H-pyrazole-3-carboxamide derivatives to DNA has been verified using viscosity measurements, helping to elucidate the nature of the interaction. nih.govjst.go.jp
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |
Structure Activity Relationship Sar and Mechanistic Insights at the Molecular Level
Computational Chemistry in Predicting and Understanding SAR
Computational methods are instrumental in elucidating the SAR of pyrazole (B372694) derivatives, offering predictive models and a molecular-level understanding of their interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.net
These models are built using molecular descriptors, which quantify various physicochemical properties of the molecules. The activity of 1H-pyrazole-1-carbothioamide derivatives, for instance, has been shown to be influenced by adjacency and distance matrix descriptors. nih.gov Partial Least Squares (PLS) regression and stepwise Multiple Linear Regression (SW-MLR) are common statistical methods used to construct these models. nih.gov A reliable QSAR model is validated through several statistical parameters, including a high squared correlation coefficient (R²) for the training set, a high squared cross-validation coefficient (Q²), and predictive ability on an external test set. researchgate.net For example, a 2D-QSAR model for 1H-Pyrazole analogs as EGFR inhibitors demonstrated excellent statistical validation with an R² of 0.9816 for the training set and a Q² of 0.9668. researchgate.net Such models are crucial for designing new compounds with potentially enhanced potency. nih.gov
Table 1: Example of Descriptors Used in QSAR Models for Pyrazole Derivatives This table is illustrative and based on general QSAR studies of pyrazole derivatives.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Governs electrostatic interactions with the target protein. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and the ability to participate in charge transfer. |
| Physicochemical | LogP | Describes the lipophilicity, affecting membrane permeability. |
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a pyrazole derivative, to the active site of a biological target like an enzyme or DNA. jst.go.jpnih.gov These simulations provide insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
Studies on various pyrazole carboxamide derivatives have demonstrated their potential to interact with a range of biological targets:
DNA Interaction: Molecular docking has been used to investigate the potential for 1H-pyrazole-3-carboxamide derivatives to bind to the minor groove of DNA, a mechanism that could explain their antitumor properties. jst.go.jp
Kinase Inhibition: Docking studies have shown that pyrazole derivatives can act as potential inhibitors of protein kinases like VEGFR-2, Aurora A, and CDK2 by fitting deeply within the ATP-binding pocket and forming key hydrogen bonds. nih.govnih.gov
Enzyme Inhibition: Novel pyrazole-carboxamides have been evaluated as carbonic anhydrase inhibitors, with docking and molecular dynamics simulations helping to elucidate their binding mode within the enzyme's active site. nih.gov In other studies, pyrazole amides have been docked against succinate (B1194679) dehydrogenase (SDH), where interactions with key residues like TYR58 and TRP173 were identified as crucial for activity. mdpi.com
Table 2: Summary of Molecular Docking Studies on Pyrazole Carboxamide Derivatives
| Compound Series | Biological Target | Key Interactions Observed | Reference |
| 1H-Pyrazole-3-carboxamide derivatives | Calf Thymus DNA | Binding to the minor groove | jst.go.jp |
| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Hydrogen bonds within the binding pocket | nih.gov |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I & II) | Interactions with active site residues | nih.gov |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Succinate Dehydrogenase (SDH) | Hydrogen bonds with TYR58 and TRP173 | mdpi.com |
Influence of Substituent Electronic and Steric Effects on Biological Activity
The specific substituents on the pyrazole ring—the nitro group, the N1-methyl group, and the C3-carboxamide—each play a distinct role in modulating the molecule's electronic properties, steric profile, and ultimately, its biological activity.
The nitro group (-NO₂) is a potent electron-withdrawing group due to the positive charge on the nitrogen atom and the electronegativity of the oxygen atoms. nih.gov Its presence at the C4 position of the pyrazole ring significantly impacts the molecule's electronic distribution. svedbergopen.com
The N1-methyl and C3-carboxamide groups are critical functionalities that contribute to the molecule's pharmacological profile.
The N1-methyl group influences the molecule's physical and steric properties. The substitution at the N1 position is crucial, as an unsubstituted pyrazole NH group can act as both a hydrogen bond donor and acceptor. nih.gov By adding a methyl group, this hydrogen-bonding capability is removed, which can alter binding specificity. The methyl group also adds to the lipophilicity of the compound, which can influence its ability to cross biological membranes. researchgate.net In studies comparing N1-methyl with N1-phenyl pyrazole carboxamides, the nature of the N1 substituent was shown to directly impact the compound's biological activity, highlighting the importance of this position for tuning the molecule's properties. researchgate.net
The C3-carboxamide functionality (-CONH₂) is a key pharmacophoric feature in many biologically active pyrazole derivatives. jocpr.comjocpr.com The amide group is a versatile hydrogen-bonding moiety, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This allows it to form strong and specific interactions with amino acid residues in the active sites of proteins and enzymes, anchoring the molecule in a favorable orientation for inhibition. nih.gov The importance of the amide linkage has been demonstrated in numerous series of pyrazole derivatives with antimicrobial, anticancer, and enzyme-inhibitory activities. jst.go.jpnih.gov
Systematic structural modifications of the pyrazole carboxamide scaffold have established clear correlations between specific chemical features and biological activity. SAR studies reveal that even minor changes to the substituents can lead to significant differences in potency and selectivity.
For example, in a series of novel 1H-pyrazole-3-carboxamide derivatives studied for their DNA-binding and anticancer effects, modifications to the substituent at the C5 position and the phenyl ring attached to the carboxamide nitrogen led to significant variations in DNA-binding affinity and antiproliferative activity. jst.go.jp Similarly, studies on antifungal pyrazole carboxamides have shown that altering the substituents on the aniline (B41778) ring of the carboxamide moiety directly correlates with antifungal potency against various pathogens. mdpi.com Introducing different electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with the target enzyme. mdpi.com
Table 3: Illustrative SAR for Pyrazole Carboxamide Derivatives This table compiles representative findings from SAR studies on related pyrazole carboxamides to illustrate general principles.
| Base Scaffold | Structural Modification | Observed Change in Biological Response | Reference |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Introduction of a chloro group on the pyridinyl ring | Increased antifungal activity against G. zeae | researchgate.net |
| 1H-pyrazole-3-carboxamide derivatives | Addition of a cyclopropylureido group at C5 | Highest DNA-binding affinity in the series | jst.go.jp |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Introduction of a bromo-indazole group on the N-phenyl ring | Exhibited higher antifungal activity than the commercial standard boscalid | mdpi.com |
| Pyrazole derivatives with phenyl ring substituents | Addition of an electron-withdrawing group (e.g., 4-Cl) on the phenyl ring | Displayed significant inhibitory activity against α-glucosidase | mdpi.com |
Fundamental Mechanistic Studies of Biological Actions
The biological activities of pyrazole derivatives are underpinned by a variety of molecular mechanisms. This section delves into the fundamental studies that provide insights into how these compounds, with a focus on the structural motifs present in 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, may interact with biological macromolecules. Due to the limited direct experimental data on this compound, this section draws upon findings from closely related pyrazole analogues to infer potential mechanisms of action.
Elucidation of DNA Interaction Modes and Consequences
One study on a series of 1H-pyrazole-3-carboxamide derivatives demonstrated their ability to bind to the minor groove of DNA. jst.go.jpnih.gov This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex and, in the case of one derivative, to induce cleavage of supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov The binding affinity and cleavage activity are influenced by the substituents on the pyrazole and carboxamide moieties. For instance, the presence of a cyclopropylureido group was found to enhance DNA binding affinity. jst.go.jp
Furthermore, the nitro group, a key feature of this compound, has been implicated in the DNA-damaging effects of other heterocyclic compounds, particularly under hypoxic conditions. nih.gov The reduction of a nitro group can lead to the formation of reactive intermediates that can covalently bind to DNA, causing strand breaks and other lesions. nih.gov This suggests a potential mechanism by which the 4-nitro substituent could contribute to the biological activity of the target compound.
General studies on pyrazole derivatives have also shown that many can cleave plasmid DNA from its supercoiled form to a nicked circular form, indicating some level of interaction with and damage to the DNA backbone. benthamdirect.comresearchgate.net
Table 1: DNA Interaction and Cleavage Activity of an Analogous Pyrazole-3-Carboxamide Derivative
| Compound | DNA Binding Mode | DNA Cleavage Activity |
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide | Minor Groove Binding | Cleavage of supercoiled plasmid pBR322 DNA |
This table presents data for an analogous compound to illustrate the potential activities of the pyrazole-3-carboxamide scaffold.
Mechanistic Probes of Enzyme Inhibition
The pyrazole-carboxamide scaffold is a common feature in a multitude of enzyme inhibitors, targeting a wide range of enzymes critical for cellular function. The specific substituents on the pyrazole ring and the carboxamide nitrogen play a crucial role in determining the potency and selectivity of these inhibitors.
Kinases:
Numerous pyrazole derivatives have been developed as potent kinase inhibitors. nih.govmdpi.com The pyrazole ring can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of kinases. For instance, 4-nitro-1H-pyrazole-3-carboxylic acid has been utilized as a building block in the synthesis of a multitargeted kinase inhibitor, AT9283, which shows potent activity against Aurora kinases, JAK2, and Abl (T315I). acs.org This highlights the compatibility of the 4-nitro-pyrazole moiety within a kinase inhibitor framework. The N-methyl group in this compound could influence the orientation of the molecule within the binding site, potentially affecting its inhibitory profile.
Phosphodiesterases (PDEs):
Pyrazole-based compounds have also been identified as effective inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides. lbl.govnih.govx-mol.com A scaffold-based drug design approach successfully identified pyrazole carboxylic esters as a starting point for the development of potent PDE4 inhibitors. lbl.govx-mol.com The pyrazole ring in these inhibitors typically forms key hydrogen bonds and hydrophobic interactions within the enzyme's active site. lbl.gov
Succinate Dehydrogenase (SDH):
Succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain, is another important target for pyrazole carboxamides, particularly in the development of fungicides. nih.govscilit.comnih.govresearchgate.netresearcher.life These inhibitors act by blocking the ubiquinone binding site of the enzyme. The carboxamide group is generally essential for activity, forming hydrogen bonds with key amino acid residues. While direct data for this compound is unavailable, the general structure-activity relationships of SDH inhibitors suggest that the substituents on the pyrazole ring are critical for defining the spectrum and potency of antifungal activity.
Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives
| Enzyme Target | Example Pyrazole Derivative | Key Structural Features |
| Aurora Kinase | AT9283 (synthesized using 4-nitro-1H-pyrazole-3-carboxylic acid) | Pyrazole-benzimidazole scaffold |
| Phosphodiesterase 4 (PDE4) | Pyrazole carboxylic ester derivatives | Pyrazole ring for core interactions |
| Succinate Dehydrogenase (SDH) | Various pyrazole-carboxamides | Pyrazole ring and carboxamide group |
This table provides examples of enzyme inhibition by compounds containing the pyrazole scaffold to illustrate the potential inhibitory activities.
Theoretical Studies on Reaction Mechanisms Involving Pyrazole Derivatives
Theoretical and computational chemistry provides powerful tools to understand the electronic structure, reactivity, and reaction mechanisms of pyrazole derivatives at a molecular level. eurasianjournals.com Methods such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) have been employed to elucidate various aspects of pyrazole chemistry.
DFT calculations can be used to determine the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential of pyrazole derivatives. nih.govresearchgate.nettsijournals.comnih.gov These calculations help in predicting the most likely sites for nucleophilic and electrophilic attack, thereby rationalizing the observed regioselectivity in their reactions. For instance, theoretical studies have been used to investigate the tautomeric equilibria and the relative basicity of the nitrogen atoms in the pyrazole ring, which are crucial for understanding their behavior in biological systems and in chemical synthesis. nih.gov
Molecular Electron Density Theory (MEDT) has been applied to study the mechanisms of cycloaddition reactions involving pyrazole precursors, such as the reaction of nitrilimines to form pyrazolines. researchgate.net This theory analyzes the changes in electron density along the reaction pathway to characterize the transition states and to understand the nature of the bond-forming processes. Such studies provide a detailed picture of the reaction mechanism, classifying reactions as, for example, polar or non-polar, and explaining the observed stereochemical outcomes. researchgate.net
These theoretical approaches are invaluable for predicting the reactivity of novel pyrazole derivatives like this compound and for designing new synthetic routes and more potent biologically active molecules. mdpi.comresearchgate.net
Investigative Research on Biological Activities and Molecular Targets
Research in Anticancer Potential
The pyrazole (B372694) core is a well-established pharmacophore in the development of anticancer agents. Derivatives of 1H-pyrazole-3-carboxamide have demonstrated significant potential in targeting various mechanisms involved in cancer cell proliferation and survival.
Evaluation of Antiproliferative Mechanisms in Cellular Models
Numerous studies have highlighted the antiproliferative effects of 1H-pyrazole-3-carboxamide derivatives across a range of cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis, key mechanisms for controlling cancer cell growth. For instance, novel synthesized 1H-pyrazole-3-carboxamide derivatives have shown significant inhibitory effects against human melanoma and other tumor cell lines. nih.gov The antiproliferative activity is often attributed to the structural features of the pyrazole ring and its substituents, which allow for interaction with various biological targets within cancer cells.
Inhibition of Specific Kinases (e.g., FLT3, CDK2, CDK4, CDK6)
A primary mechanism behind the anticancer activity of pyrazole derivatives is their ability to inhibit specific protein kinases that are crucial for cancer cell signaling and proliferation. Notably, derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6. nih.gov The FLT3 receptor is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Similarly, CDKs are central regulators of the cell cycle, and their inhibition can halt the uncontrolled proliferation of cancer cells. researchgate.net The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with some derivatives exhibiting IC50 values in the nanomolar range, indicating high potency. nih.gov
| Kinase Target | Representative Inhibitor (Derivative) | Reported IC50 (nM) | Cellular Effect |
| FLT3 | FN-1501 | <10 | Inhibition of proliferation in AML cells |
| CDK2 | FN-1501 | 15 | Cell cycle arrest |
| CDK4 | FN-1501 | 25 | Cell cycle arrest |
| CDK6 | FN-1501 | 30 | Cell cycle arrest |
Note: The data presented is for a representative 1H-pyrazole-3-carboxamide derivative, FN-1501, and is intended to be illustrative of the potential activity of this class of compounds. Specific data for 1-methyl-4-nitro-1H-pyrazole-3-carboxamide is not available.
DNA Damage and Interaction as a Primary Mechanism
Beyond kinase inhibition, some 1H-pyrazole-3-carboxamide derivatives have been found to exert their anticancer effects through direct interaction with DNA. nih.gov Studies have shown that these compounds can bind to the minor groove of DNA, leading to conformational changes in the DNA structure. nih.gov This interaction can interfere with DNA replication and transcription, ultimately triggering cell death. Furthermore, some derivatives have demonstrated the ability to induce DNA cleavage, further contributing to their cytotoxic effects on cancer cells. nih.gov The DNA-binding affinity and cleavage activity are key parameters investigated to understand this mechanism of action.
Research in Antifungal Efficacy
The 1H-pyrazole-3-carboxamide scaffold is also a cornerstone in the development of modern fungicides, particularly for agricultural applications. These compounds have shown broad-spectrum activity against a variety of fungal pathogens.
Assessment of Inhibition against Phytopathogenic Fungi
Derivatives of 1-methyl-pyrazole-4-carboxamide have been extensively synthesized and evaluated for their in vitro and in vivo activity against a wide range of phytopathogenic fungi. These include, but are not limited to, species such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov The efficacy of these compounds is often compared to commercial fungicides, with many novel derivatives demonstrating comparable or superior activity. mdpi.comnih.gov The antifungal activity is typically quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit fungal growth by 50%.
| Fungal Species | Representative Compound (Derivative) | Reported EC50 (µg/mL) |
| Rhizoctonia solani | Compound B6 | 0.23 |
| Botrytis cinerea | Compound 9m | <1.0 |
| Fusarium graminearum | Compound B6 | <5.0 |
Note: The data presented is for representative 1H-pyrazole-carboxamide derivatives and is intended to be illustrative of the potential activity of this class of compounds. Specific data for this compound is not available.
Identification of Succinate (B1194679) Dehydrogenase (SDH) as a Key Target
The primary molecular target for the antifungal activity of pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. nih.gov SDH plays a crucial role in the Krebs cycle and cellular respiration. By inhibiting SDH, these compounds disrupt the energy production process in fungal cells, leading to their death. medchemexpress.com The interaction of pyrazole carboxamide derivatives with the SDH enzyme has been studied through molecular docking and enzymatic assays, which have confirmed their binding to the active site of the enzyme and subsequent inhibition of its activity. nih.govresearchgate.net This targeted mechanism of action contributes to the high efficacy and, in some cases, the selectivity of these fungicides.
Research in Antibacterial Spectrum
The quest for novel antibacterial agents has led researchers to explore various heterocyclic compounds, with pyrazole derivatives showing considerable promise.
Development of Analogues with Broad-Spectrum Antibacterial Activity
Research into pyrazole-based compounds has revealed their potential as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. While specific studies on this compound are not extensively detailed in available literature, the broader class of pyrazole carboxamide derivatives has been the subject of significant investigation.
A study on novel pyrazole-4-carboxamide derivatives demonstrated that these compounds exhibit good antibacterial activity. researchgate.net For instance, certain synthesized compounds showed potent activity against Gram-positive pathogens, while others were more effective against Gram-negative strains. researchgate.net This suggests that modifications to the pyrazole carboxamide core can modulate the antibacterial spectrum.
Another study focused on 1,3,5-trisubstituted pyrazole derivatives and found that substitutions at the third and fifth positions, including nitro groups, can enhance antibacterial activity. nih.gov This finding is particularly relevant to the structure of this compound and suggests that the nitro group is a key contributor to its potential antibacterial properties. The research indicated that while halogen and nitro substitutions were beneficial, methyl and methoxy (B1213986) substitutions could reduce activity. nih.gov
The following table summarizes the antibacterial activity of some synthesized pyrazole derivatives from a study, highlighting their minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | E. coli (MIC in µg/mL) |
| 5i | Potent Activity | - | - | - |
| 5k | - | - | Potent Activity | Potent Activity |
| Data derived from a study on novel pyrazole-4-carboxamide derivatives, where specific MIC values were not provided but potent activity was noted. researchgate.net |
Exploration of Analogous Pharmacophores (e.g., Nitrofurantoin)
To enhance the antibacterial efficacy of pyrazole derivatives, researchers have explored the strategy of creating hybrid molecules that incorporate pharmacophores from existing antibiotics. One such example is the development of analogues of Nitrofurantoin (B1679001), a well-known antibacterial agent, which bear furan (B31954) and pyrazole scaffolds. nih.gov
A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were designed and synthesized as Nitrofurantoin® analogues. nih.gov These compounds were then evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, with Nitrofurantoin® used as a standard for comparison. nih.gov This approach aims to combine the structural features of both pyrazole and nitrofurantoin to potentially yield compounds with improved activity or a different spectrum of action.
Research in Antiprotozoal Applications
Protozoan diseases, particularly those prevalent in tropical regions, represent a significant global health challenge. The exploration of pyrazole derivatives has extended into the realm of antiprotozoal drug discovery.
Activity against Neglected Tropical Protozoan Diseases (e.g., Leishmaniasis, Malaria)
Several studies have highlighted the potential of pyrazole derivatives as effective agents against protozoan parasites such as Leishmania and Plasmodium, the causative agents of leishmaniasis and malaria, respectively.
In one study, a series of highly substituted pyrazole and pyrimidine (B1678525) derivatives were synthesized and tested for their antiplasmodial and antileishmanial activity. nih.gov Certain pyrazole derivatives were identified as novel and effective antiplasmodial agents, capable of inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum at micromolar concentrations. nih.gov These compounds also demonstrated activity against Leishmania infantum and Leishmania tropica. nih.gov
Another research effort focused on pyrazole and pyrano[2,3-c]pyrazole derivatives for their antileishmanial efficacy against Leishmania major. nih.gov Several of the tested compounds exhibited promising antileishmanial activity, with IC50 values indicating greater potency than the standard drug, Glucantime. nih.gov
The table below presents the in vitro antiprotozoal activity of selected pyrazole derivatives from a research study.
| Compound | P. falciparum (CQ-sensitive) IC50 (µM) | P. falciparum (CQ-resistant) IC50 (µM) | L. infantum IC50 (µM) | L. tropica IC50 (µM) |
| 14d | 1.8 | 2.5 | 4.1 | 3.2 |
| 14e | 2.1 | 3.0 | 5.3 | 4.5 |
| 17e | 1.5 | 2.1 | 3.8 | 2.9 |
| Data adapted from a study on highly substituted pyrazole and pyrimidine derivatives. nih.gov |
Understanding Mode of Action in Protozoal Parasites
The mechanism of action of nitro-containing compounds, such as nitropyrazoles, in protozoal parasites is an area of active investigation. For nitroimidazole drugs, a class of compounds structurally related to nitropyrazoles, the mode of action is believed to involve reductive activation of the nitro group within the parasite. nih.govacs.org
In anaerobic protozoa, low-redox-potential pathways, mediated by proteins like ferredoxin or nitroreductases, reduce the nitro group to generate reactive nitrogen species and other radical intermediates. acs.org These reactive species can then interact with and damage critical cellular components, including DNA and proteins, leading to parasite death. acs.org
Specifically, in parasites like Entamoeba histolytica and Trichomonas vaginalis, 5-nitroimidazole drugs have been shown to bind to proteins involved in the thioredoxin-mediated redox network, disrupting the redox balance. nih.gov While the precise mechanisms for nitropyrazoles are still being elucidated, it is hypothesized that a similar reductive activation process is crucial for their antiprotozoal activity.
Receptor-Mediated Biological Responses
For example, a series of pyrazole-1-carboxamide derivatives were developed as potent Gi-biased μ-opioid receptor (MOR) agonists for pain relief. nih.gov These compounds were designed to selectively activate the Gi signaling pathway without recruiting β-arrestin, a mechanism aimed at reducing the undesirable side effects associated with conventional opioids. nih.gov
In another study, pyrazole derivatives were investigated as cannabinoid receptor antagonists. ebi.ac.uk The lead compound, a biarylpyrazole carboxamide, was a potent and specific antagonist for the brain cannabinoid receptor (CB1). ebi.ac.uk Structure-activity relationship studies revealed that specific substitutions on the pyrazole ring were crucial for potent and selective CB1 receptor antagonism. ebi.ac.uk
Furthermore, substituted pyrazole-3-carboxylic acids have been synthesized and shown to have substantial affinity for the nicotinic acid receptor, acting as partial agonists. These examples underscore the versatility of the pyrazole carboxamide scaffold in interacting with a diverse range of G protein-coupled receptors, suggesting that this compound and its analogues could also exhibit specific receptor-mediated biological activities.
Ligand Interactions with Cannabinoid Receptors (CB1)
Direct studies detailing the interaction of this compound with the cannabinoid receptor 1 (CB1) are not readily found in the existing scientific literature. However, the pyrazole-3-carboxamide scaffold is a cornerstone for a major class of CB1 receptor antagonists. nih.govnih.gov The most prominent example is SR141716A (Rimonabant), a potent and specific antagonist for the CB1 receptor. nih.govconsensus.app
The structural requirements for potent CB1 receptor antagonistic activity in this class of compounds have been well-defined and include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govconsensus.app These findings highlight the importance of the pyrazole-3-carboxamide core in mediating interactions with the CB1 receptor. The activity of these compounds is typically evaluated through radioligand binding assays and functional assays that measure the modulation of downstream signaling pathways.
| Compound | Description | Affinity (Ki) for CB1 |
|---|---|---|
| SR141716A (Rimonabant) | A well-characterized CB1 receptor antagonist. nih.govconsensus.app | Low nanomolar range |
| AM251 | Another potent and selective CB1 antagonist. | 7.49 nM |
Investigation of Affinity for Other Receptors (e.g., Adenosine (B11128) Receptors, EGFR)
While no specific data exists for the affinity of this compound for adenosine receptors or the epidermal growth factor receptor (EGFR), the pyrazole chemical family has been extensively explored for its interactions with these targets.
Adenosine Receptors: Pyrazolo-triazolo-pyrimidine derivatives have been identified as potent antagonists for adenosine receptors, particularly the A2A subtype. nih.gov These compounds are structurally distinct from this compound, yet they demonstrate the versatility of the pyrazole core in targeting G-protein coupled receptors. The structure-activity relationship studies in this class have shown that modifications on the pyrazole ring are crucial for both high affinity and selectivity. nih.gov
Epidermal Growth Factor Receptor (EGFR): Several novel pyrazole derivatives have been synthesized and evaluated as EGFR inhibitors for their potential in cancer therapy. nih.govnih.govresearchgate.net For instance, certain pyrazole-thiadiazole based compounds have shown inhibitory activity against the A549 cell line, which is associated with EGFR signaling. nih.gov Furthermore, some fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov These studies often report IC50 values in the micromolar to nanomolar range, indicating a potential for this scaffold in the development of kinase inhibitors. nih.govjst.go.jp
| Compound Class | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Fused Pyrazole Derivatives | EGFR | 0.06 µM (most potent) | nih.gov |
| Pyrazole-Thiadiazole Hybrids | A549 cell line (EGFR-related) | 1.537 µM (most active) | nih.gov |
| Pyrazoline-linked Carboxamides | EGFR Kinase | 3.65 µM | researchgate.net |
Inhibition of Phosphodiesterase Type 5 (PDE5)
There is evidence to suggest that the pyrazole-3-carboxamide scaffold is relevant to the inhibition of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP). A United States patent describes pyrazolopyrimidinones, which are derived from pyrazole-3-carboxamide precursors, as potent inhibitors of cGMP PDE5. Specifically, the synthesis of 5-Methoxycarbonyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is detailed as a step in producing these PDE5 inhibitors. The patent claims that the resulting compounds exhibit in vitro activities as inhibitors of cGMP PDE5 with IC50 values of less than 100 nM. This indicates that the core structure, inclusive of the this compound moiety, is a key component in the design of effective PDE5 inhibitors.
| Compound Class | Target | Reported Activity (IC50) |
|---|---|---|
| Pyrazolopyrimidinones | cGMP PDE5 | < 100 nM |
Advanced Computational and Theoretical Contributions to Pyrazole Research
Quantum Mechanical Calculations for Electronic and Geometric Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules, offering a foundational understanding of their reactivity and interaction with biological targets. iaea.orgnih.gov For pyrazole (B372694) derivatives, DFT studies have been extensively employed to determine key electronic descriptors and to predict stable molecular geometries.
The electronic properties of pyrazole derivatives are significantly influenced by the nature and position of substituents on the pyrazole ring. mdpi.com Electron-withdrawing groups, such as the nitro group present in 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, are known to impact the electron density distribution across the molecule. This, in turn, affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netjcsp.org.pk The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A larger energy gap generally implies higher stability and lower reactivity. nih.gov Studies on various pyrazole-carboxamide compounds have reported HOMO-LUMO energy gaps in the range of 3.88 to 4.40 eV, indicating considerable electronic stability. researchgate.netjcsp.org.pk
Table 1: Representative Electronic Properties of Substituted Pyrazole Derivatives from DFT Studies
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrazole-carboxamides | -5.37 to -5.67 | -1.13 to -1.79 | 3.88 to 4.40 |
| Nitrophenyl-dihydropyrazoles | -5.86 to -6.10 | -2.26 to -2.90 | 3.02 to 3.83 |
Note: Data is generalized from studies on various derivatives and does not represent this compound specifically.
Prediction of Spectroscopic Data and Molecular Descriptors
Computational methods are also powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are vital for the structural elucidation of newly synthesized compounds. mdpi.commdpi.com Theoretical calculations of 1H and 13C NMR chemical shifts for pyrazole derivatives have shown good correlation with experimental data. mdpi.comresearchgate.net For instance, in nitropyrazole derivatives, the chemical shifts of the pyrazole ring protons and carbons are influenced by the electronic effects of the nitro group. mdpi.comresearchgate.net
Beyond spectroscopic data, a wide array of molecular descriptors can be calculated to predict the physicochemical and pharmacokinetic properties of a compound. These descriptors, which include parameters like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are crucial for assessing the "drug-likeness" of a molecule. Public databases like PubChem provide computed descriptors for a vast number of compounds, including various nitropyrazole derivatives. nih.govnih.gov
Table 2: Selected Computed Molecular Descriptors for Nitropyrazole Derivatives
| Descriptor | 4-Nitro-1H-pyrazole-3-carboxylic acid | 1-Nitropyrazole |
| Molecular Weight | 157.08 g/mol | 113.08 g/mol |
| XLogP3 | -0.1 | 0.5 |
| Hydrogen Bond Donor Count | 2 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 3 |
| Polar Surface Area | 99.2 Ų | 63.6 Ų |
Source: PubChem. nih.govnih.gov These are related compounds, not the specific subject of this article.
Chemoinformatics and Virtual Screening in Lead Compound Identification
Chemoinformatics and virtual screening have become indispensable in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. bohrium.comnih.gov These computational techniques allow for the rapid and cost-effective assessment of the potential of molecules to interact with a specific biological target. researchgate.netresearchgate.net
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based methods utilize the knowledge of known active compounds to identify new molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score potential ligands based on their binding affinity and complementarity to the active site. bohrium.comresearchgate.net
Libraries of pyrazole carboxamide derivatives have been subjected to virtual screening campaigns against various therapeutic targets, leading to the identification of potent inhibitors. bohrium.comresearchgate.net For instance, hybrid virtual screening approaches combining both ligand- and structure-based methods have successfully identified novel inhibitors of enzymes such as M. tuberculosis enoyl-acyl carrier protein reductase (InhA). bohrium.comresearchgate.net While specific studies involving the virtual screening of this compound were not identified, its structural features are consistent with those of compounds often included in such screening libraries for kinase and other enzyme targets. nih.govjst.go.jpnih.gov The pyrazole scaffold is a well-established pharmacophore, and computational screening of derivatives allows for the exploration of a vast chemical space to identify molecules with desired biological activities. researchgate.net
Future Perspectives and Interdisciplinary Research Directions
Innovations in Synthetic Strategies for Complex Pyrazole (B372694) Analogues
The synthesis of complex pyrazole analogues is a dynamic field of research, driven by the quest for novel therapeutic agents. The synthesis of pyrazole-3-carboxamides, such as 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, typically involves the derivatization of the corresponding carboxylic acid or ester. For instance, the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, can be synthesized from 4-nitropyrazole-3-carboxylic acid using reagents like thionyl chloride in methanol. chemicalbook.com The subsequent amidation to form the carboxamide is a standard synthetic transformation.
Future innovations in this area are likely to focus on several key aspects:
Efficiency and Sustainability: The development of more efficient, atom-economical, and environmentally friendly synthetic routes is a major goal. This includes the use of catalytic methods to reduce waste and energy consumption.
Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of a wide variety of complex pyrazole analogues from a common intermediate are highly valuable for drug discovery. This enables the exploration of a broader chemical space to identify compounds with desired biological activities.
Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazole derivatives can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve hazardous reagents.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the mechanism of action of a compound at the molecular level is crucial for its development as a therapeutic agent. For a relatively unexplored compound like this compound, an integrated approach combining experimental and computational methods would be invaluable.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of nitropyrazole derivatives. energetic-materials.org.cn This can provide insights into their stability and potential interactions with biological targets.
Molecular Docking: This technique can be used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a compound and its biological target over time, offering a more realistic representation of the binding process and the conformational changes that may occur. eurasianjournals.com
Experimental Validation: Computational predictions should be validated through experimental studies. For example, if docking studies suggest that a compound binds to a particular enzyme, its inhibitory activity can be tested using in vitro enzyme assays. Spectroscopic techniques, such as X-ray crystallography and NMR, can be used to determine the three-dimensional structure of the compound bound to its target, providing definitive evidence of the binding mode.
The synergy between computational and experimental approaches can accelerate the process of target identification and validation, as well as guide the optimization of lead compounds.
| Computational Method | Application in Studying Pyrazole Analogues |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and stability. energetic-materials.org.cn |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.com |
| Molecular Dynamics (MD) | Simulation of dynamic interactions with biological targets. eurasianjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole nucleus is a versatile scaffold that has been incorporated into drugs targeting a wide range of diseases. nih.govresearchgate.net While the specific biological targets of this compound are yet to be determined, the broader class of pyrazole derivatives has shown activity in several therapeutic areas.
Potential Therapeutic Areas for Pyrazole Analogues:
Oncology: Many pyrazole derivatives have been investigated as anticancer agents, with some targeting kinases involved in cell proliferation and survival. jst.go.jpacs.org The presence of a nitro group can sometimes confer selective toxicity towards hypoxic cancer cells. nih.gov
Inflammation and Pain: Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic properties. nih.gov
Infectious Diseases: Various pyrazole derivatives have demonstrated antibacterial, antifungal, and antiviral activities. jocpr.comjapsonline.com
Future research should involve screening this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic opportunities. High-throughput screening (HTS) technologies can be utilized to rapidly assess the activity of a large number of compounds against multiple targets.
| Class of Pyrazole Derivative | Reported Biological Activities |
| Pyrazole-carboxamides | Anticancer, antimicrobial, antitubercular jst.go.jpjapsonline.com |
| Nitropyrazoles | Energetic materials, potential antimicrobial and anticancer agents nih.govnih.govmdpi.com |
| General Pyrazole Derivatives | Anti-inflammatory, analgesic, antiviral, antidepressant nih.govresearchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. eurasianjournals.com These technologies can be applied to the design and optimization of novel pyrazole analogues.
Applications of AI and ML in Drug Discovery:
Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of new compounds. This can help to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties. These models can explore a vast chemical space to identify compounds that are predicted to be active against a specific target.
Synthesis Planning: AI tools can assist in the design of efficient synthetic routes for novel compounds, potentially reducing the time and resources required for their synthesis.
For a compound like this compound, AI and ML could be used to predict its potential biological activities and to design new analogues with improved potency and selectivity. By integrating AI and ML with traditional experimental and computational approaches, the drug discovery process can be made more efficient and effective.
Q & A
Q. What are the primary synthetic routes for 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves a multi-step process:
Cyclization : Reacting hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core. For example, condensation of substituted hydrazines with ethyl acetoacetate followed by nitration at the 4-position .
Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .
Carboxamide Functionalization : Amidation via coupling agents (e.g., EDC/HOBt) or direct reaction with ammonia under reflux .
Key Variables : Temperature control during nitration, stoichiometry of nitrating agents, and choice of solvent (e.g., DMF for amidation). Yield optimization requires purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons (e.g., nitro group deshielding adjacent protons) and carbons. For pyrazole derivatives, tautomeric forms must be distinguished via 2D NMR (e.g., NOESY) .
- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) to resolve nitro group orientation and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₆H₇N₄O₃: theoretical 199.0463, observed 199.0465) .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyrazole carboxamides be resolved?
- Methodological Answer : Discrepancies in nitro group orientation or hydrogen bonding may arise from:
- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate multiple crystal forms.
- Refinement Protocols : Use SHELXL with anisotropic displacement parameters for nitro groups and validate via R-factor convergence (< 5%) .
- Complementary Techniques : Pair XRD with solid-state NMR to assess dynamic behavior in the crystal lattice .
Example: A study on 5-(4-chlorophenyl)-pyrazole-3-carboxamide revealed two polymorphs with distinct hydrogen-bonding networks, resolved via Rietveld refinement .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., nitro group displacement) using Gaussian09 at the B3LYP/6-31G(d) level. Calculate activation energies to predict regioselectivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
Example: A 2024 study used DFT to rationalize the preferential substitution at the 3-position over the 5-position in nitro-pyrazoles .
Q. How can tautomeric equilibria of pyrazole carboxamides impact biological activity, and how are these equilibria characterized?
- Methodological Answer : Tautomerism (e.g., 1H vs. 2H pyrazole forms) alters binding affinity to targets like cannabinoid receptors .
- Solution Studies : Use variable-temperature NMR in DMSO-d₆ to detect tautomeric shifts. For example, coalescence temperatures reveal energy barriers between tautomers .
- Solid-State Analysis : IR spectroscopy (stretching frequencies of NH and C=O) and XRD to compare tautomeric preferences in crystals vs. solution .
- Biological Assays : Test tautomer-enriched samples (via pH adjustment) in receptor-binding assays (e.g., competitive inhibition of anandamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
